molecular formula C17H20ClN3OS B6521599 N-(4-chlorophenyl)-2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 946367-84-6

N-(4-chlorophenyl)-2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No. B6521599
CAS RN: 946367-84-6
M. Wt: 349.9 g/mol
InChI Key: UAZGHGJBZKAWDW-UHFFFAOYSA-N
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Description

The compound “1- (4-chlorophenyl)-N-cyclohexyl-1H-pyrazolo [3,4-d]pyrimidin-4-amine” is a chemical compound available for research purposes . It’s important to note that this compound is not “N-(4-chlorophenyl)-2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]acetamide”, but they may have similar properties due to the presence of a chlorophenyl and cyclohexyl group .


Molecular Structure Analysis

The molecular weight of “1- (4-chlorophenyl)-N-cyclohexyl-1H-pyrazolo [3,4-d]pyrimidin-4-amine” is 327.81 . The molecular formula is C17 H18 Cl N5 . The compound is achiral .


Physical And Chemical Properties Analysis

The compound “1- (4-chlorophenyl)-N-cyclohexyl-1H-pyrazolo [3,4-d]pyrimidin-4-amine” has a logP value of 4.7361 and a logD value of 4.7358 . It has a logSw value of -4.9375 . The compound has 3 hydrogen bond acceptors and 1 hydrogen bond donor . The polar surface area is 45.075 .

properties

IUPAC Name

N-(4-chlorophenyl)-2-(1-cyclohexylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3OS/c18-13-6-8-14(9-7-13)20-16(22)12-23-17-19-10-11-21(17)15-4-2-1-3-5-15/h6-11,15H,1-5,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZGHGJBZKAWDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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